A Technical Guide to the Structural Elucidation of Ethyl 1-Cbz-3-ethylpiperidine-3-carboxylate
A Technical Guide to the Structural Elucidation of Ethyl 1-Cbz-3-ethylpiperidine-3-carboxylate
Abstract
The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2] The precise characterization of substituted piperidines is therefore a critical step in drug discovery and development. This guide presents a comprehensive, multi-technique workflow for the unambiguous structure elucidation of Ethyl 1-Cbz-3-ethylpiperidine-3-carboxylate, a model N-protected, quaternary-substituted piperidine. We will detail a systematic approach employing Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The causality behind each analytical choice is explored, providing a robust, self-validating framework for researchers, chemists, and drug development professionals to apply to analogous molecular systems.
Introduction: The Analytical Challenge
The target molecule, Ethyl 1-Cbz-3-ethylpiperidine-3-carboxylate, possesses several key structural features that require a synergistic analytical approach for confirmation: a tertiary amine protected by a benzyloxycarbonyl (Cbz) group, a chiral quaternary carbon at the 3-position, and two distinct ethyl groups. The Cbz protecting group, while essential for synthesis, introduces conformational complexity due to restricted rotation around the N-C(O) amide bond, which can lead to signal broadening in NMR spectra.[3]
Our objective is to assemble an irrefutable portfolio of evidence that confirms the molecular formula, identifies all functional groups, and maps the precise connectivity of every atom in the molecule. This process is not merely about data collection; it is an exercise in deductive reasoning, where each spectrum provides a piece of a larger puzzle.
The Elucidation Workflow: A Strategic Overview
Caption: The systematic workflow for structure elucidation.
Foundational Analysis: Mass & Functional Groups
High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: The first step is always to confirm the molecular formula. HRMS provides the high-accuracy mass measurement required to distinguish between isobaric formulas. For our target molecule (C₁₈H₂₅NO₄), we anticipate a specific mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺.
Predicted Data:
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₁₈H₂₅NO₄ |
| Molecular Weight | 319.1784 |
| Expected [M+H]⁺ | 320.1856 |
| Expected [M+Na]⁺ | 342.1676 |
This initial result validates the elemental composition, providing the foundation upon which all subsequent spectroscopic interpretation is built. A similar Cbz-protected piperidine derivative shows a predictable ammonium adduct in ESI-MS.[4]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Causality: FT-IR is a rapid, non-destructive technique used to identify key functional groups by their characteristic vibrational frequencies. For this molecule, the two carbonyl groups (urethane and ester) are of primary interest, as their positions can provide clues about the electronic environment.
Predicted Data:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3050-3030 | C-H Stretch | Aromatic (Cbz) |
| ~2980-2850 | C-H Stretch | Aliphatic (Piperidine, Ethyls) |
| ~1735 | C=O Stretch | Ethyl Ester |
| ~1695 | C=O Stretch | Urethane (Cbz) |
| ~1220 | C-O Stretch | Ester / Urethane |
The presence of two distinct carbonyl peaks is a critical confirmation. The ester carbonyl is expected at a higher wavenumber than the urethane carbonyl due to the resonance delocalization of the nitrogen lone pair in the urethane moiety.
Nuclear Magnetic Resonance (NMR): The Definitive Map
NMR spectroscopy provides the most detailed picture of the molecular structure by probing the magnetic environments of the ¹H and ¹³C nuclei.
¹H NMR Spectroscopy (Proton NMR)
Expertise & Causality: ¹H NMR reveals the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity). The chemical shift (δ) of each signal is indicative of its electronic environment.
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~7.35 | Multiplet | 5H | Ar-H (Cbz) | Standard aromatic region for a monosubstituted benzene ring. |
| ~5.14 | Singlet | 2H | Ph-CH₂ -O (Cbz) | Benzylic protons adjacent to oxygen; singlet as there are no adjacent protons. |
| ~4.15 | Quartet | 2H | O-CH₂ -CH₃ (Ester) | Methylene protons adjacent to an ester oxygen and a methyl group. |
| ~3.5-3.2 | Multiplet | 4H | Piperidine C2-H₂ , C6-H₂ | Protons adjacent to the electron-withdrawing nitrogen atom are deshielded. Signal may be broad due to Cbz rotamers. |
| ~2.0-1.8 | Multiplet | 2H | Piperidine C4-H₂ | Aliphatic protons on the piperidine ring. |
| ~1.90 | Quartet | 2H | CH₂ -CH₃ (C3-Ethyl) | Methylene protons on the C3-ethyl group. |
| ~1.6-1.4 | Multiplet | 2H | Piperidine C5-H₂ | Aliphatic protons on the piperidine ring. |
| ~1.25 | Triplet | 3H | O-CH₂-CH₃ (Ester) | Methyl protons coupled to the adjacent methylene group. |
| ~0.88 | Triplet | 3H | CH₂-CH₃ (C3-Ethyl) | Aliphatic methyl group, typically shielded and appearing upfield. |
¹³C NMR Spectroscopy (Carbon NMR)
Expertise & Causality: ¹³C NMR maps the carbon backbone of the molecule. The chemical shift of each carbon provides insight into its hybridization and attachment to electronegative atoms. Quaternary carbons are readily identified.
Predicted ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
|---|---|---|
| ~174.5 | Quaternary (C=O) | C =O (Ester) |
| ~155.2 | Quaternary (C=O) | C =O (Urethane) |
| ~136.8 | Quaternary (Aromatic) | Ar-C (Cbz, ipso) |
| ~128.5 | Tertiary (Aromatic) | Ar-C H (Cbz, ortho/meta) |
| ~127.9 | Tertiary (Aromatic) | Ar-C H (Cbz, para) |
| ~67.1 | Secondary | Ph-C H₂-O (Cbz) |
| ~61.0 | Secondary | O-C H₂-CH₃ (Ester) |
| ~50.2 | Quaternary | Piperidine C 3 |
| ~45-42 | Secondary | Piperidine C 2, C 6 (may show two signals due to rotamers) |
| ~34.1 | Secondary | Piperidine C 4 |
| ~30.5 | Secondary | C H₂-CH₃ (C3-Ethyl) |
| ~24.8 | Secondary | Piperidine C 5 |
| ~14.2 | Primary | O-CH₂-C H₃ (Ester) |
| ~8.5 | Primary | CH₂-C H₃ (C3-Ethyl) |
2D NMR: Connecting the Pieces
Expertise & Causality: While 1D NMR provides the parts list, 2D NMR builds the final structure. These experiments reveal through-bond correlations, providing irrefutable proof of connectivity.
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically 2-3 bonds apart).
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Key Expected Correlations:
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A cross-peak between the ester's -O-CH₂ - protons (~4.15 ppm) and its -CH₃ protons (~1.25 ppm).
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A cross-peak between the C3-ethyl's -CH₂ - protons (~1.90 ppm) and its -CH₃ protons (~0.88 ppm).
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A network of correlations between the piperidine protons (C2, C4, C5, C6).
-
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to (¹J-coupling). It is the ultimate tool for confirming the assignments made in the 1D spectra.
-
Key Expected Correlations:
-
δ(H) ~7.35 correlates with δ(C) ~128.5/127.9.
-
δ(H) ~5.14 correlates with δ(C) ~67.1.
-
δ(H) ~4.15 correlates with δ(C) ~61.0.
-
δ(H) ~1.25 correlates with δ(C) ~14.2.
-
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful structure elucidation experiment, as it reveals longer-range couplings (typically 2-4 bonds) between protons and carbons. It is essential for connecting the molecular fragments, especially across quaternary carbons.
Caption: Key HMBC correlations confirming the molecular framework.
Key Expected HMBC Correlations:
-
Connecting the Cbz Group: A correlation from the benzylic protons (Ph-CH₂ -, ~5.14 ppm) to the urethane carbonyl carbon (C =O, ~155.2 ppm) confirms the Cbz group's attachment to the nitrogen.
-
Confirming the Quaternary Center (C3):
-
Correlations from the C3-ethyl methylene protons (-CH₂ CH₃, ~1.90 ppm) to the quaternary C3 carbon (~50.2 ppm) and the ester carbonyl carbon (C =O, ~174.5 ppm).
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Correlations from the piperidine C2 and C4 protons to the C3 carbon.
-
-
Placing the Ester Group: A correlation from the ester methylene protons (-O-CH₂ CH₃, ~4.15 ppm) to the ester carbonyl carbon (C =O, ~174.5 ppm).
The successful observation of these key HMBC cross-peaks provides definitive, unambiguous proof of the proposed structure.
Standard Operating Protocols
Protocol: NMR Sample Preparation
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Weigh approximately 10-15 mg of the purified compound into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).
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Vortex the vial until the sample is completely dissolved.
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Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
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Cap the NMR tube and wipe it clean before insertion into the spectrometer.
Protocol: NMR Data Acquisition
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Instrument: Bruker Avance III 400 MHz spectrometer (or equivalent).
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Locking & Shimming: Lock onto the deuterium signal of CDCl₃. Perform automatic or manual shimming to optimize magnetic field homogeneity.
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¹H NMR: Acquire with a 30° pulse angle, a relaxation delay of 2 seconds, and 16 scans.
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¹³C NMR: Acquire using a proton-decoupled pulse program (e.g., zgpg30), a relaxation delay of 2 seconds, and accumulate 1024 scans.
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COSY: Use a standard gradient-selected COSY pulse program (cosygpqf). Acquire 256 increments in the F1 dimension, with 8 scans per increment.
-
HSQC: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse program (e.g., hsqcedetgpsisp2.3). Set the ¹J-coupling constant (CNST2) to 145 Hz.
-
HMBC: Use a standard gradient-selected HMBC pulse program (hmbcgplpndqf). Set the long-range coupling constant (CNST2) to 8 Hz to optimize for 2- and 3-bond correlations.
Conclusion
The structural elucidation of a novel chemical entity like Ethyl 1-Cbz-3-ethylpiperidine-3-carboxylate requires a methodical and synergistic application of modern analytical techniques. By first establishing the molecular formula with HRMS and identifying functional groups with FT-IR, a solid foundation is laid for the detailed structural mapping provided by NMR. The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments creates a self-validating system that allows for the confident and unambiguous assignment of the complete molecular structure. This guide provides the strategic framework and practical protocols necessary for researchers to approach the characterization of complex heterocyclic molecules with precision and authority.
References
- Benchchem. (n.d.). An In-depth Technical Guide to the Physicochemical Properties of Substituted Piperidine-3-carbothioamides.
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ResearchGate. (n.d.). Representative ¹³C‐NMR spectra of Cbz protected and deprotected... Retrieved from ResearchGate. [Link]
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ACG Publications. (2025). Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. Retrieved from ACG Publications. [Link]
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National Institutes of Health. (n.d.). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Retrieved from PMC - NIH. [Link]
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MDPI. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Retrieved from MDPI. [Link]
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National Institutes of Health. (n.d.). Preparation of Mono-Cbz Protected Guanidines. Retrieved from PMC - NIH. [Link]
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National Institutes of Health. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from PMC - PubMed Central. [Link]
